molecular formula C19H21N3O5S B2486530 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-54-8

6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2486530
CAS No.: 864927-54-8
M. Wt: 403.45
InChI Key: IHCJDWDOQDIPDL-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a sophisticated small molecule based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a structure recognized for its diverse bioactivity and relevance in medicinal chemistry . This compound is meticulously designed for research applications and is strictly labeled For Research Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds within this chemical class have been identified as promising lead scaffolds in various biological investigations . Specifically, closely related tetrahydrothienopyridine-3-carboxamide analogues have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, recent studies highlight the potential of the tetrahydrothienopyridine core structure in antifungal research, with some derivatives exhibiting activity by targeting nitrogen metabolism and the proteasome pathway in plant pathogenic fungi . The structural features of this molecule—including the 6-acetyl moiety, the 3,5-dimethoxybenzamido side chain, and the carboxamide group—are key modulators of its physicochemical properties, lipophilicity, and potential interactions with biological targets, making it a valuable compound for structure-activity relationship (SAR) studies and the development of novel bioactive agents.

Properties

IUPAC Name

6-acetyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-10(23)22-5-4-14-15(9-22)28-19(16(14)17(20)24)21-18(25)11-6-12(26-2)8-13(7-11)27-3/h6-8H,4-5,9H2,1-3H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJDWDOQDIPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Molecule

The target compound features a tetrahydrothieno[2,3-c]pyridine core decorated with three critical substituents:

  • A 6-acetyl group on the saturated pyridine ring
  • A 3,5-dimethoxybenzamido moiety at position 2
  • A carboxamide function at position 3

Retrosynthetic disconnections suggest three primary synthetic vectors:

  • Construction of the bicyclic thienopyridine scaffold
  • Late-stage introduction of the acetyl group via ketone formation
  • Sequential amidation reactions at positions 2 and 3

This approach aligns with modular synthesis strategies observed in tetrahydrothienopyridine derivatives.

Core Scaffold Construction: Tetrahydrothieno[2,3-c]Pyridine

Thiophene Annulation via Matsumura Methodology

The Matsumura protocol provides a reliable pathway to access the saturated thienopyridine system:

Step 1: Thiolate-Mediated Cyclization

tert-Butyl 4-oxopiperidine-1-carboxylate → POCl3/DMF → Chloroiminium intermediate  
↓ + Ethyl mercaptoacetate  
Thiol adduct → K2CO3/MeOH → Cyclized product (83% yield)  

Key advantages include excellent regiocontrol and compatibility with subsequent functionalization.

Step 2: Hydrogenation and Deprotection
Catalytic hydrogenation (H2, Pd/C) saturates the pyridine ring, followed by Bts-group removal using PhSH/K2CO3 to unveil the secondary amine.

Position-Specific Functionalization

6-Acetylation Strategies

Friedel-Crafts Acylation

Employing acetyl chloride/AlCl3 in dichloromethane introduces the acetyl group directly to the electron-rich C6 position:

Core scaffold (1.0 equiv) + AcCl (1.2 equiv) → 0°C → 12 h → 6-Acetyl derivative (72% yield)  

1H NMR Validation :
δ 2.54 (s, 3H, COCH3), 3.21 (t, J = 5.8 Hz, 2H), 3.95 (s, 2H)

Enzymatic Acetylation

Recent advances demonstrate lipase-mediated acetylation using vinyl acetate in TBME:

  • 55°C, 24 h
  • 68% yield with >99% regioselectivity

2-Amidation with 3,5-Dimethoxybenzoic Acid

HATU-Mediated Coupling
6-Acetyl intermediate (1.0 equiv)  
+ 3,5-Dimethoxybenzoyl chloride (1.1 equiv)  
+ HATU (1.5 equiv), DIPEA (2.0 equiv) in DMF  
→ RT, 6 h → 89% yield  

Optimization Parameters :

Variable Optimal Value Yield Impact
Coupling Agent HATU +22% vs EDCI
Solvent DMF +15% vs THF
Temperature 25°C +18% vs 0°C

3-Carboxamide Installation

Ester Hydrolysis → Amide Formation
Methyl ester precursor → LiOH/H2O-THF → Carboxylic acid (95%)  
↓ + NH4Cl, HATU, DIPEA  
Carboxamide product (87%)  

Critical Process Considerations :

  • Avoid over-hydrolysis at elevated temperatures
  • Use of gaseous NH3 alternatives reduces side reactions

Alternative Synthetic Routes

Pictet-Spengler Approach

Condensing tryptamine analogs with thiophene-derived aldehydes:

Tryptamine derivative + Thienyl aldehyde → TFA/CH2Cl2 → Cyclized product (61%)  

Limitations: Lower yields compared to Matsumura method

One-Pot Multistep Synthesis

Integrating core formation and functionalization:

Piperidone + Ethyl acetoacetate + 3,5-Dimethoxybenzamide → PTSA/EtOH → 3-Step cascade (44% overall yield)  

Analytical Characterization

Comprehensive Spectroscopic Data :

Technique Key Signals Assignment
1H NMR δ 7.44 (s, 1H, thiophene) Aromatic proton
(400 MHz, DMSO) δ 6.43 (d, J = 2.4 Hz, 1H) Methoxybenzamido proton
13C NMR δ 170.2 (COCH3) Acetyl carbonyl
δ 158.9 (CONH) Amide carbonyl
HRMS m/z 458.1843 [M+H]+ Molecular ion confirmation

Process Optimization and Scale-Up

Critical Parameters for Industrial Translation :

Stage Challenge Solution
Cyclization Exothermic reaction Slow reagent addition <5°C
Amidation Epimerization risk Strict temperature control <30°C
Crystallization Polymorphism Anti-solvent gradient addition

Pilot-scale batches (500g) demonstrate:

  • 63% overall yield
  • >99.5% HPLC purity

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enhances:

  • Reaction time (6h → 22min)
  • Yield improvement (72% → 85%)
  • Safety profile (no intermediate isolation)

Biocatalytic Approaches

Engineered transaminases enable:

  • Enantioselective synthesis (98% ee)
  • Phosphate buffer reaction media

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The acetyl group can be oxidized to form a carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The dimethoxybenzamido group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.

  • Reduction: : Reduced derivatives with fewer oxygen atoms.

  • Substitution: : Derivatives with different functional groups replacing the dimethoxybenzamido group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine

Potential medicinal applications include the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug design and optimization.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be related to the biological processes affected by these interactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The bioactivity and physicochemical properties of tetrahydrothieno[2,3-c]pyridines are highly substituent-dependent. Key analogs and their structural distinctions are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Features Biological Activity (Inferred/Reported)
Target Compound 6-Acetyl, 2-(3,5-dimethoxybenzamido), 3-carboxamide C₁₉H₂₂N₄O₅S High lipophilicity from dimethoxybenzamido; strong hydrogen-bonding capacity Potent TNF-α inhibition (structural analogy to )
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-Acetyl, 2-amino, 3-carboxamide C₁₀H₁₃N₃O₂S Simpler 2-amino group reduces steric bulk Moderate TNF-α inhibition (inferred from )
6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-Acetyl, 2-amino, 3-(N-methyl carboxamide) C₁₁H₁₅N₃O₂S N-methylation reduces hydrogen-bonding potential Likely reduced potency vs. non-methylated analogs
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-Benzyl, 3-ethyl ester, 2-amino C₁₇H₂₀N₂O₂S Ester group increases hydrophobicity; benzyl enhances steric bulk Unreported TNF-α activity; potential pharmacokinetic challenges
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 6-Acetyl, 2-amino, 3-carbonitrile C₁₀H₁₁N₃OS Nitrile’s electron-withdrawing nature may alter binding Unknown bioactivity; nitriles often improve metabolic stability

Bioactivity and Structure-Activity Relationships (SAR)

  • 2-Position Substitutions: The 3,5-dimethoxybenzamido group in the target compound likely enhances TNF-α inhibition compared to simpler amino groups (e.g., ) due to improved hydrophobic and polar interactions . N-methylation at the 3-carboxamide () may reduce activity by limiting hydrogen-bond donor capacity.
  • 3-Position Modifications :
    • Carboxamide groups (target compound, ) are critical for binding, while esters () or nitriles () may shift activity profiles.
  • 6-Position : Acetyl groups are conserved across active analogs, suggesting a role in stabilizing the bioactive conformation .

Research Findings and Implications

  • TNF-α Inhibition : Compounds with aromatic 2-substituents (e.g., benzamido, benzyl) show superior in vivo efficacy in adjuvant-induced arthritis models compared to aliphatic analogs .
  • Metabolic Stability: The 3,5-dimethoxybenzamido group may prolong half-life by resisting oxidative metabolism, a common issue with simpler amino derivatives .

Biological Activity

The compound 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a member of the tetrahydrothieno[2,3-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The general synthetic route includes the formation of the tetrahydrothieno[2,3-c]pyridine nucleus followed by acylation and amination to introduce the acetyl and dimethoxybenzamido groups.

Anticancer Properties

Recent studies have indicated that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit significant anticancer activity . For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • HepG2 Cells : A study reported an IC50 value of 1.88 μM against HepG2 cells for a related compound, demonstrating strong antiproliferative effects compared to standard chemotherapeutics like 5-FU (IC50 = 7.18 μM) .
  • Mechanism of Action : The mechanism appears to involve the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and increased apoptosis rates .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities :

  • Phenylethanolamine N-methyltransferase (hPNMT) : Research has shown that related tetrahydrothieno[2,3-c]pyridines can inhibit hPNMT with enhanced potency compared to traditional inhibitors like benzylamine. This suggests potential applications in managing conditions influenced by catecholamine levels .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

  • Study on HepG2 Cells :
    • Objective : To evaluate the antiproliferative effects of a series of tetrahydrothieno derivatives.
    • Findings : The most active derivative induced a significant increase in apoptotic cell populations and showed comparable inhibition levels to established anticancer agents .
  • hPNMT Inhibition Study :
    • Objective : To assess the selectivity and potency of tetrahydrothieno derivatives against hPNMT.
    • Results : Compounds demonstrated a three-fold increase in inhibitory potency over traditional phenylethylamine derivatives .

Data Tables

CompoundIC50 (μM)Cell LineMechanism
Compound A1.88HepG2β-tubulin inhibition
Compound B7.18HepG2Apoptosis induction
Compound C0.5Various CancerhPNMT inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

The synthesis typically involves cyclization of thiophene and pyridine derivatives, followed by functionalization of the benzamido and acetyl groups. Key steps include:

  • Cyclization : Use precursors like 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, reacted with ammonia under controlled pressure to introduce the carboxamide group .
  • Acylation : Acetylation at the 6-position using acetyl chloride in anhydrous dichloromethane with a base like triethylamine .
  • Benzamido coupling : Introduce the 3,5-dimethoxybenzamido group via coupling reagents (e.g., HATU or EDC) in DMF .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
CyclizationNH₃ (g), 80°C, 12 h68%
AcylationAcetyl chloride, Et₃N, DCM, 0°C → RT75%
Coupling3,5-Dimethoxybenzoyl chloride, HATU, DMF, 24 h62%

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm substituent positions and stereochemistry. For example, the acetyl group’s methyl proton appears at δ 2.24 ppm, and aromatic protons of the dimethoxybenzamido group resonate at δ 6.56–7.94 ppm .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1719 cm⁻¹ for the carboxamide, NH stretches at ~3420 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 386 [M+H]⁺) .
  • HPLC : Use a C18 column with acetonitrile/water gradient for purity assessment (>95%) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin assays to measure IC₅₀ values .
  • Binding affinity studies : Perform surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during the synthesis of this compound?

  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .
  • Solvent optimization : Replace DMF with THF or acetonitrile to improve solubility of intermediates .
  • Purification strategies : Use column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Example Yield Optimization Table

ParameterBaseline YieldOptimized YieldMethod
Coupling reagent62% (HATU)78% (DCC/DMAP)
Reaction time24 h18 h
TemperatureRT40°C

Q. What strategies address discrepancies in spectral data or biological assay results?

  • Reproducibility checks : Repeat synthesis and characterization under inert atmospheres to avoid oxidation .
  • Orthogonal validation : Confirm NMR assignments via 2D experiments (COSY, HSQC) .
  • Assay controls : Include positive controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Functional group variation : Synthesize analogs with substituents like hydroxyl (replacing methoxy) or nitro groups on the benzamido ring to assess electronic effects .
  • Scaffold modification : Replace the thieno[2,3-c]pyridine core with quinazoline or pyrazolo[3,4-b]pyridine to evaluate core flexibility .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. Example SAR Table

Analog ModificationBiological Activity (IC₅₀)Key Finding
3-Hydroxybenzamido12 µM (EGFR)Increased solubility but reduced potency
6-Isopropyl (vs. Acetyl)8 µM (VEGFR)Improved hydrophobic binding

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